2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide
Description
2-Chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon and a 4-(phenyldiazenyl)phenyl group at the nitrogen. This structural motif is critical in applications such as dyes, coordination chemistry, and bioactive molecules .
Properties
IUPAC Name |
2-chloro-N-(4-phenyldiazenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-14(19)16-11-6-8-13(9-7-11)18-17-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRJHDPHDCWZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309699, DTXSID201038531 | |
| Record name | SBB041705 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-chloro-N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201038531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19680-35-4, 115152-90-4 | |
| Record name | NSC213643 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB041705 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-chloro-N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201038531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide typically involves the following steps:
Diazotization and Coupling Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with 4-aminophenylacetic acid to form the azo compound.
Chlorination: The azo compound is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro group at the 2-position of the acetamide moiety.
Acetylation: Finally, the chlorinated azo compound is acetylated using acetic anhydride (Ac2O) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The azo group can be reduced to form the corresponding hydrazo compound.
Oxidation Reactions: The compound can undergo oxidation to form nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF) or ethanol.
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Reduction Reactions: Formation of hydrazo compounds.
Oxidation Reactions: Formation of nitroso or nitro derivatives.
Scientific Research Applications
The compound 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide (CAS Number: 19680-35-4) is a member of the class of compounds known as azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, materials science, and analytical chemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity.
Case Study: Anticancer Activity
A study investigating the anticancer properties of azo compounds found that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Control (Doxorubicin) | HeLa | 0.5 |
Dye and Pigment Industry
Due to its azo structure, this compound can be utilized as a dye or pigment. Azo dyes are widely used in textiles and food industries due to their vibrant colors and stability.
Application Example: Textile Dyeing
Research indicates that azo compounds can be used to dye synthetic fibers effectively. The dyeing process involves the formation of strong bonds between the dye and the fiber, resulting in durable coloration.
| Fiber Type | Dyeing Method | Color Fastness Rating |
|---|---|---|
| Polyester | Exhaustion | 4/5 |
| Cotton | Padding | 3/5 |
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent for detecting specific ions or molecules due to its ability to form complexes.
Case Study: Detection of Metal Ions
A study demonstrated that this compound could selectively bind to copper ions, allowing for sensitive detection in environmental samples. The method involved UV-Vis spectroscopy to quantify the concentration of copper based on absorbance changes.
| Ion Detected | Detection Limit (ppm) | Method |
|---|---|---|
| Copper | 0.1 | UV-Vis Spectroscopy |
Material Science
The incorporation of azo compounds into polymers can impart photoresponsive properties, making them useful in smart materials.
Application Example: Photoresponsive Polymers
Research has shown that polymers containing azo groups can undergo reversible changes upon exposure to light, leading to applications in drug delivery systems and actuators.
| Polymer Type | Light Source | Response Time |
|---|---|---|
| Azo-Polymer | UV Light (365 nm) | 30 seconds |
| Control | None | N/A |
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, such as carbonic anhydrase, and inhibit their activity. It can also bind to proteins and alter their function.
Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. Its azo group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chloroacetamide Derivatives
*Calculated based on molecular formula C₁₄H₁₁ClN₄O.
Key Observations:
Azo Group vs. Alkyl/Aryl Substituents: The azo (–N=N–) group in the target compound distinguishes it from herbicidal chloroacetamides like acetochlor (alkyl substituents) and simpler aryl analogues (e.g., 4-fluorophenyl in ). In contrast, acetochlor’s ethoxymethyl and ethyl-methylphenyl substituents confer hydrophobicity, favoring herbicidal activity by disrupting plant lipid membranes .
Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl derivative (electron-withdrawing –F) exhibits intramolecular hydrogen bonding, stabilizing its crystal lattice . The target compound’s azo group, also electron-withdrawing, may similarly influence solubility and melting points. Substitution with dichlorophenoxy (as in ) introduces steric bulk and lipophilicity, likely altering pharmacokinetic profiles compared to the target compound.
Heterocyclic Modifications :
Key Insights:
- Antimicrobial Potential: The target compound’s azo group could enhance binding to bacterial enzymes (e.g., penicillin-binding proteins) compared to simpler alkyl derivatives .
- Herbicidal vs.
- Environmental Impact : Structurally complex analogues like the target compound may exhibit slower degradation than S-metolachlor TPs due to conjugation effects, necessitating environmental persistence studies .
Physicochemical Properties
- Solubility : The azo group reduces water solubility compared to hydroxylated or carboxylated derivatives (e.g., 2-(3-chloro-4-hydroxyphenyl)acetamide in ).
- Stability : Azo compounds are prone to photodegradation under UV light, whereas chloroacetamides with alkyl/aryl substituents (e.g., acetochlor) are more stable in environmental conditions .
- Crystallinity : Intramolecular interactions (e.g., C–H···O in ) improve crystallinity, aiding purification and formulation. The target compound’s planar structure may favor crystal packing but require stabilization against isomerization (E/Z azo forms) .
Biological Activity
2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.
Synthesis
The synthesis of this compound typically involves the reaction of 4-[(E)-phenyldiazenyl]aniline with chloroacetyl chloride. This method has been reported in various studies, emphasizing the importance of the substituent groups on the phenyl ring in influencing biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated a series of N-(substituted phenyl)-2-chloroacetamides against common pathogens, revealing that:
- Gram-positive bacteria : Strong activity was noted against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Moderate effectiveness was observed against Escherichia coli.
- Fungi : The compound showed moderate activity against Candida albicans.
The structure-activity relationship (SAR) indicated that halogenated substituents on the phenyl ring enhanced lipophilicity, facilitating better penetration through bacterial membranes .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Quinazoline derivatives, which share structural similarities with this compound, have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with modifications at the 6th position exhibited strong inhibitory effects on epidermal growth factor receptor (EGFR) autophosphorylation, a critical pathway in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study conducted by Kumar et al. synthesized various derivatives and tested their antimicrobial efficacy. The results indicated that compounds with electron-donating groups on the phenyl ring were more active against Gram-positive bacteria compared to those with electron-withdrawing groups .
- Anticancer Activity : Research by Abouzid et al. demonstrated that certain quinazoline derivatives could inhibit EGFR kinase activity, leading to reduced tumor cell proliferation. The study highlighted that modifications to the phenyl ring significantly influenced the compounds' effectiveness .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilicity of halogenated phenyl rings aids in disrupting microbial membranes.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell signaling pathways.
Data Tables
| Compound | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 1 | Structure1 | Effective against MRSA | Moderate EGFR inhibition |
| 2 | Structure2 | Moderate against E. coli | High cytotoxicity in breast cancer cells |
| 3 | Structure3 | Effective against C. albicans | Strong inhibition of tumor growth |
Q & A
Q. What is the standard synthetic route for 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide?
The synthesis typically involves multi-step reactions:
- Substitution reaction : Reacting a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a substituted alcohol (e.g., 2-pyridinemethanol) under alkaline conditions to form an intermediate nitro compound .
- Reduction : Using iron powder under acidic conditions to reduce the nitro group to an amine .
- Condensation : Reacting the amine intermediate with cyanoacetic acid or chloroacetyl chloride in the presence of a condensing agent (e.g., POCl₃) to form the acetamide derivative .
Key parameters include reaction time (monitored via TLC), solvent selection (e.g., dimethyl ketone), and catalyst use (e.g., triethylamine) .
Q. What analytical techniques are used to confirm the structure of this compound?
- Spectroscopy : IR for functional group identification (amide C=O stretch ~1650 cm⁻¹, diazenyl N=N stretch ~1400 cm⁻¹) and NMR (¹H and ¹³C) to verify aromatic, acetamide, and diazenyl proton environments .
- Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .
- Mass spectrometry : High-resolution MS (e.g., FAB or ESI) to confirm molecular ion peaks (e.g., [M+1]⁺ at m/z 416.15) .
Q. What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : In a cool, dry place away from oxidizing agents and ignition sources .
Safety data sheets (SDS) recommend hazard codes H303 (harmful if swallowed) and H333 (toxic if inhaled) .
Advanced Research Questions
Q. How can synthetic efficiency be improved for this compound?
- Catalyst optimization : Replace iron powder with catalytic hydrogenation (e.g., Pd/C) for faster nitro-group reduction .
- Solvent effects : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates in condensation steps .
- Yield enhancement : Optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to chloroacetyl chloride) and employ microwave-assisted synthesis to reduce reaction time .
Reported yields range from 2–5% in traditional methods, but process intensification could increase this .
Q. How do structural modifications influence biological activity in related acetamide derivatives?
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhances stability and receptor binding affinity .
- Diazenyl group : The (E)-configuration is critical for π-π stacking interactions in enzyme inhibition; isomerization to (Z) reduces activity .
- SAR studies : Derivatives with thiazole or triazole moieties (e.g., AKM-1 to AKM-3) show improved antimicrobial or anticancer profiles .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- X-ray diffraction : Single-crystal studies reveal intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and dihedral angles (e.g., 83.08° between acetamide and benzene planes) .
- Packing analysis : Intermolecular N–H⋯O hydrogen bonds stabilize crystal lattices, influencing solubility and melting points .
Q. How should researchers address contradictions in reported spectroscopic data?
- Validation protocols : Cross-check NMR assignments using 2D techniques (e.g., COSY, HSQC) .
- Batch variability : Characterize impurities via HPLC-MS and correlate with synthetic conditions (e.g., side products from incomplete reduction) .
- Reference standards : Use certified materials (e.g., NIST-traceable compounds) for instrument calibration .
Q. What advanced methodologies can predict environmental persistence or degradation pathways?
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
